molecular formula C29H30ClNO7 B11222190 Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11222190
M. Wt: 540.0 g/mol
InChI Key: GNUPQFBPEPNSLP-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes a chlorophenoxy group, a tetrahydroisoquinoline moiety, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.

    Coupling with Tetrahydroisoquinoline: The intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired tetrahydroisoquinoline derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H30ClNO7

Molecular Weight

540.0 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H30ClNO7/c1-4-36-29(33)19-5-9-22(10-6-19)37-17-25-24-16-27(35-3)26(34-2)15-20(24)13-14-31(25)28(32)18-38-23-11-7-21(30)8-12-23/h5-12,15-16,25H,4,13-14,17-18H2,1-3H3

InChI Key

GNUPQFBPEPNSLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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